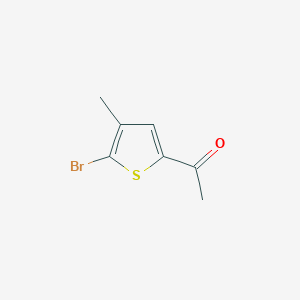

1-(5-Bromo-4-methylthiophen-2-YL)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromo-4-methylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-4-3-6(5(2)9)10-7(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZYEQHMHCHZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670319 | |

| Record name | 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859199-06-7 | |

| Record name | 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(5-Bromo-4-methylthiophen-2-YL)ethanone structural analysis

An In-depth Technical Guide to the Structural Analysis of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted thiophene derivative that serves as a crucial intermediate in the synthesis of various high-value chemical entities. With the CAS Number 859199-06-7 and a molecular formula of C7H7BrOS, this compound is a key building block in the pharmaceutical and agrochemical industries.[1][2] Notably, it is utilized in the synthesis of the antidiabetic drug pioglitazone, treatments for type II diabetes, and various retinoic acid analogues.[3][4][5] Its utility also extends to the production of pesticides like imidacloprid.[4][5]

Given its role in the synthesis of active pharmaceutical ingredients (APIs) and other regulated compounds, the unambiguous confirmation of its molecular structure is of paramount importance. This guide provides a comprehensive, in-depth overview of the synergistic analytical techniques required for the complete structural elucidation of this compound, grounded in the principles of scientific integrity and experimental causality.

Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical characteristics, which inform handling, storage, and analytical method development.

| Property | Value | Reference(s) |

| Molecular Formula | C7H7BrOS | [1][2] |

| Molecular Weight | 219.10 g/mol | |

| Appearance | Yellow to orange solid | [6] |

| Melting Point | 63-67 °C | [7] |

| Boiling Point | 299 °C | [7] |

| CAS Number | 859199-06-7 | [1][2][3][4][8] |

| InChIKey | KQZYEQHMHCHZKP-UHFFFAOYSA-N | [1][6] |

A Multi-Technique Approach to Structural Verification

No single analytical technique can provide a complete structural picture. A robust analysis relies on the convergence of data from multiple orthogonal techniques. This integrated workflow ensures a self-validating system where the results from one method corroborate the findings of another, leading to an unambiguous structural assignment.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Step in Identification

Expertise & Experience: Mass spectrometry is the cornerstone for determining a molecule's molecular weight and elemental formula. For halogenated compounds like this compound, MS is particularly powerful due to the distinct isotopic signature of bromine. The natural abundance of bromine isotopes, 79Br (50.7%) and 81Br (49.3%), creates a characteristic M+ and M+2 pattern with a nearly 1:1 intensity ratio, which is a definitive indicator of a monobrominated compound.[9][10]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of the solid in 1 mL of a high-purity solvent such as acetonitrile or methanol.

-

Ionization: Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion. The analysis is typically run in positive ion mode to detect the protonated molecule, [M+H]+.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is employed. These instruments provide exceptional mass accuracy (<5 ppm), which is critical for calculating the precise elemental composition.

-

Data Acquisition: The instrument is scanned over a relevant mass range (e.g., m/z 50-500) to capture the molecular ion cluster and any significant fragment ions.

Data Interpretation & Expected Results

-

Molecular Ion Cluster: The most telling feature will be two peaks of almost equal height separated by 2 m/z units, corresponding to [C7H7(79Br)OS]+ and [C7H7(81Br)OS]+.

-

Elemental Composition: HRMS will yield a highly accurate mass measurement, which can be used to confirm the molecular formula. For C7H7BrOS, the expected exact masses for the molecular ions are distinct and readily verifiable.

-

Fragmentation Analysis: While soft ionization is used, some fragmentation can be induced. This provides additional structural clues.

Caption: Predicted fragmentation pathways in Mass Spectrometry.

| Ion | Description | Expected m/z (for 79Br/81Br) |

| [M]+ | Molecular Ion | 217.95 / 219.95 |

| [M-CH3CO]+ | Loss of the acetyl group | 174.92 / 176.92 |

| [M-Br]+ | Loss of the bromine atom | 139.02 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR spectroscopy is unparalleled for determining the precise atomic connectivity of a molecule. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular structure piece by piece. For this molecule, 1H NMR will identify the distinct methyl groups and the lone thiophene proton, while 13C NMR will confirm the carbon backbone.

Experimental Protocol

-

Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Data Acquisition: A suite of experiments is performed on a high-field spectrometer (e.g., 400 MHz).

-

1H NMR: A standard proton experiment to determine the number, chemical shift, and integration of proton signals.

-

13C NMR: A proton-decoupled carbon experiment to identify all unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing correlations. While COSY (H-H correlation) is less critical for this molecule due to the lack of proton-proton coupling, HSQC (direct H-C correlation) and HMBC (long-range H-C correlation) are invaluable for confirming assignments.

-

Data Interpretation & Predicted Spectra

The substitution pattern of the thiophene ring results in a simple yet informative set of spectra.

-

¹H NMR: Three distinct singlet signals are expected due to the absence of adjacent protons for coupling.

-

A singlet for the lone aromatic proton on the thiophene ring (H-3).

-

A singlet for the methyl protons attached to the thiophene ring (C-4).

-

A singlet for the acetyl methyl protons.

-

-

¹³C NMR: Seven unique carbon signals are expected.

-

The carbonyl carbon of the ketone will be the most downfield signal.

-

Four signals for the thiophene ring carbons, with their shifts influenced by the bromine, methyl, and acetyl substituents.

-

Two signals for the two distinct methyl carbons.

-

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| -COCH₃ | ~2.5 | ~26 | Typical for an acetyl methyl group. |

| Ring-CH₃ | ~2.3 | ~15 | Methyl group on an aromatic ring. |

| Thiophene H-3 | ~7.5 | ~132 | Aromatic proton in an electron-deficient ring. |

| Thiophene C-2 | - | ~144 | Carbon attached to the acetyl group. |

| Thiophene C-3 | ~7.5 | ~132 | Carbon bearing the single ring proton. |

| Thiophene C-4 | - | ~130 | Carbon attached to the methyl group. |

| Thiophene C-5 | - | ~115 | Carbon attached to the electronegative bromine atom. |

| C=O | - | ~190 | Characteristic shift for a ketone carbonyl carbon.[11] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. Its primary utility here is the unambiguous identification of the carbonyl (C=O) group from the ketone, which exhibits a strong, characteristic absorption band.

Experimental Protocol: ATR-FTIR

-

Background Scan: A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Collection: An anvil is pressed firmly onto the sample to ensure good contact, and the infrared spectrum is recorded, typically from 4000 cm⁻¹ to 650 cm⁻¹.

Data Interpretation & Expected Absorptions

The IR spectrum will be dominated by a few key features that confirm the molecular architecture.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | Aromatic (Thiophene Ring) |

| ~2950-2850 | C-H Stretch | Aliphatic (Methyl Groups) |

| ~1665 | C=O Stretch | Conjugated Ketone |

| ~1500-1400 | C=C Stretch | Aromatic (Thiophene Ring) |

| ~1250 | C-N Stretch | Thiophene Ring Mode |

The most significant peak is the strong absorption around 1665 cm⁻¹, a classic indicator of an aryl ketone where the carbonyl is conjugated with the aromatic ring.[11]

X-ray Crystallography: The Definitive Proof

Expertise & Experience: While the combination of MS, NMR, and IR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof.[12] This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and intermolecular packing information.[13][14]

Experimental Protocol

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). This is often the most challenging step.[13]

-

Data Collection: A suitable crystal is selected, mounted on a diffractometer, and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected.[13]

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise crystal structure.[13]

Caption: General workflow for single-crystal X-ray crystallography.

Expected Outcome

The crystallographic data will provide a definitive 3D model of this compound, confirming the planarity of the thiophene ring and the relative positions of all substituents. This serves as the final, authoritative piece of evidence in the structural analysis puzzle.

Conclusion

The structural analysis of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry confirms the molecular formula and the presence of bromine. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen framework. IR spectroscopy provides rapid confirmation of key functional groups. Finally, X-ray crystallography offers an unambiguous determination of the three-dimensional structure. By following this multi-faceted, self-validating workflow, researchers and drug development professionals can ensure the identity and purity of this vital chemical intermediate, safeguarding the quality and integrity of the final products.

References

-

This compound CAS No.:859199-06-7. [Link]

-

¹³C NMR spectra of thiophenes. III—Bromothiophenes - Research Paper. [Link]

-

mass spectra - the M+2 peak - Chemguide. [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - NIH. [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - ResearchGate. [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PubMed. [Link]

-

Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives - ResearchGate. [Link]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. [Link]

-

The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+. [Link]

-

Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals | ACS Omega - ACS Publications. [Link]

-

Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals - American Chemical Society. [Link]

-

Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives | Request PDF - ResearchGate. [Link]

-

Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. [Link]

-

The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4][15]thieno[3,2-j]phenanthridine and (E). [Link]

-

2-Acetylthiophene | C6H6OS | CID 6920 - PubChem. [Link]

-

Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC - PubMed Central. [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

-

2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. - JETIR. [Link]

-

1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... | Download Scientific Diagram - ResearchGate. [Link]

-

Improved Synthesis of 4-([2,2':5',2''-terthiophen]-3'-ylethynyl)-2,2'-bipyridine. [Link]

-

(perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methyl - Preprints.org. [Link]

Sources

- 1. This compound | 859199-06-7 [sigmaaldrich.com]

- 2. keyorganics.net [keyorganics.net]

- 3. This compound CAS No.:859199-06-7 Exporter China [qinmuchem.com]

- 4. anstarmaterial.com [anstarmaterial.com]

- 5. This compound | 859199-06-7 [chemicalbook.com]

- 6. This compound CAS#: 859199-06-7 [m.chemicalbook.com]

- 7. 859199-06-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 859199-06-7|this compound|BLD Pharm [bldpharm.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. oipub.com [oipub.com]

physicochemical properties of 1-(5-Bromo-4-methylthiophen-2-YL)ethanone

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Intermediate

Thiophene and its derivatives are cornerstone scaffolds in the landscape of medicinal chemistry and material science.[1][2] These five-membered heterocyclic compounds, containing a single sulfur atom, are present in a multitude of biologically active molecules and functional materials.[2][3] Their unique electronic and structural profiles can be strategically leveraged to enhance pharmacological efficacy, modulate pharmacokinetic properties, and create novel materials.[4][5]

This guide focuses on a specific, highly functionalized derivative: This compound . This compound serves as a critical intermediate in the synthesis of a range of pharmaceuticals and agrochemicals.[6][7][8] Its strategic substitution pattern—featuring a reactive bromine atom and a versatile ketone group—makes it an invaluable building block for complex molecular architectures. This document provides a comprehensive analysis of its physicochemical properties, spectroscopic signature, and the experimental methodologies required for its characterization, offering a field-proven perspective for professionals in drug discovery and organic synthesis.

Molecular Identity and Structural Framework

The precise arrangement of functional groups on the thiophene ring dictates the molecule's reactivity and physical characteristics.

-

Chemical Formula: C₇H₇BrOS

-

Molecular Weight: 219.10 g/mol [9]

-

CAS Number: 859199-06-7[6]

-

IUPAC Name: 1-(5-bromo-4-methyl-2-thienyl)ethanone[10]

The structure combines an electron-rich 4-methylthiophene core with an electron-withdrawing acetyl group at the 2-position and a bromine atom at the 5-position. The bromine atom is a key handle for cross-coupling reactions, while the ketone offers a site for a wide array of chemical transformations.

Caption: A plausible synthetic workflow for the target compound.

Spectroscopic Characterization: A Practical Guide

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic signatures and provide standardized protocols for data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this molecule, the most prominent feature will be the carbonyl (C=O) stretch from the ketone.

Expected Signature:

-

C=O Stretch: A strong, sharp absorption band is expected in the range of 1665-1715 cm⁻¹. [11]The conjugation with the thiophene ring typically shifts this peak to a lower wavenumber compared to a simple aliphatic ketone.

-

C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ corresponding to the methyl groups. [12]* C-H Stretch (sp²): A weaker peak just above 3000 cm⁻¹ for the aromatic C-H bond on the thiophene ring. [12]* C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, allowing for the unambiguous assignment of protons and carbons.

Expected ¹H NMR Signature (in CDCl₃):

-

Thiophene Proton (H-3): A singlet appearing in the aromatic region (approx. 7.0-7.8 ppm).

-

Acetyl Protons (-COCH₃): A sharp singlet integrating to 3 protons, typically around 2.5 ppm. [13]* Ring Methyl Protons (-CH₃): A singlet integrating to 3 protons, slightly upfield from the acetyl methyl, likely around 2.3-2.4 ppm.

Expected ¹³C NMR Signature (in CDCl₃):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically >190 ppm. [14]* Aromatic Carbons: Four distinct signals in the aromatic region (approx. 120-150 ppm). The carbons attached to bromine and the acetyl group will have characteristic shifts.

-

Acetyl Methyl Carbon: A signal in the aliphatic region, typically around 25-30 ppm. [14]* Ring Methyl Carbon: A signal in the aliphatic region, typically around 15 ppm.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Signature:

-

Molecular Ion (M⁺): A prominent peak at m/z 218 and 220. The two peaks will be of nearly equal intensity (approx. 1:1 ratio), which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Key Fragments: A significant fragment corresponding to the loss of the acetyl group ([M-43]⁺) is expected, resulting in peaks at m/z 175 and 177. Another common fragmentation is the loss of the bromine atom ([M-79/81]⁺).

Significance and Applications in Development

This compound is not an end product but a crucial stepping stone in multi-step syntheses. Its utility is demonstrated in several high-value applications:

-

Pharmaceutical Synthesis: It is a documented intermediate in the production of pioglitazone, a drug used to treat type II diabetes. [6][7][8]It is also employed in the synthesis of retinoids like tretinoin and acitretin. [6][7]* Agrochemicals: The compound serves as a precursor for insecticides such as imidacloprid and dinotefuran. [7]* Drug Discovery Scaffold: Thiophene-based structures are widely explored for a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [1][2]This intermediate provides a versatile platform for medicinal chemists to generate libraries of novel compounds for lead discovery. [1]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, ensuring accuracy and reproducibility.

Protocol 1: Melting Point Determination

Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range (typically 0.5-1.5°C) is indicative of a pure compound, while impurities will cause a depression and broadening of the melting range. [15] Methodology:

-

Sample Preparation: Place a small amount of the dry, crystalline compound onto a clean, dry surface. Finely powder the sample if necessary. [16]2. Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 1-2 mm. [15][16]3. Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. 4. Rapid Determination (Optional): First, heat the sample rapidly (e.g., 10-20°C/min) to find an approximate melting range. This saves time in the subsequent accurate measurement. [17]5. Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a fresh capillary. Heat slowly at a rate of 1-2°C per minute. 6. Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. [16][18]Repeat for consistency.

Protocol 2: Spectroscopic Analysis Workflow

This workflow outlines the integrated approach to confirming the structure and purity of the target compound.

Caption: Integrated workflow for spectroscopic characterization.

Protocol 3: NMR Sample Preparation and Acquisition

Causality: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The use of deuterated solvents prevents large solvent signals from obscuring the analyte signals. [19]The concentration must be optimized to achieve a good signal-to-noise ratio without causing line broadening. [19] Methodology:

-

Sample Weighing: For a standard 5 mm NMR tube, weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR. [19]2. Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃).

-

Dissolution: Place the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently swirl or vortex to dissolve completely. [19]4. Transfer: Using a clean glass Pasteur pipette, transfer the solution into a clean NMR tube. Ensure no solid particles are transferred, as they can degrade spectral quality. [19]5. Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. [20] * Acquire the ¹H spectrum. A standard acquisition may take a few minutes.

-

Acquire the ¹³C spectrum. This requires significantly more scans and may take from 20 minutes to several hours, depending on the sample concentration. [20][21]6. Processing: Process the raw data (FID) using a Fourier transform. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C). Integrate the ¹H signals and pick the peaks for both spectra.

-

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. [22]The GC separates the sample components based on their volatility and interaction with the column's stationary phase, ensuring that a pure compound enters the mass spectrometer for analysis of its mass-to-charge ratio. [23][24] Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port. The high temperature of the port vaporizes the sample. [23]3. Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through the GC column. The temperature of the column is typically ramped up over time to facilitate the elution of compounds.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the most common technique, Electron Ionization (EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment. [25]5. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio. [24]6. Detection: An electron multiplier detects the ions, generating a signal proportional to the abundance of each ion. The output is a mass spectrum—a plot of ion abundance versus m/z. [25]

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Carbonyl Compounds. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021). University of Technology, Iraq. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

How to Interpret IR Spectra: A Step-by-Step Guide. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Working Principle of GC-MS. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Interpreting IR Specta - A Quick Guide. (2024). Master Organic Chemistry. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Gas Chromatography - Mass Spectrometry. (n.d.). Shippensburg University. Retrieved from [Link]

-

Gas chromatography mass spectrometry basic principles. (n.d.). Agilent. Retrieved from [Link]

-

Gas Chromatography – Mass Spectrometry (GC−MS). (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

GC-MS Principle, Instrument and Analyses and GC-MS/MS. (2024). Technology Networks. Retrieved from [Link]

-

Thiophenes - Heterocyclic Organic Compounds. (2023). Labinsights. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

Furans, thiophenes and related heterocycles in drug discovery. (2005). PubMed. Retrieved from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). University of Texas at Dallas. Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved from [Link]

-

Furans, Thiophenes and Related Heterocycles in Drug Discovery. (2005). ResearchGate. Retrieved from [Link]

-

This compound CAS No.:859199-06-7. (n.d.). LookChem. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. (2024). National Institutes of Health (NIH). Retrieved from [Link]

-

Acquiring 1 H and 13 C Spectra. (2018). Royal Society of Chemistry. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Metin Balci. Retrieved from [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2022). MDPI. Retrieved from [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. (2010). National Institutes of Health (NIH). Retrieved from [Link]

-

Supporting Information for Water-controlled selective preparation of α-mono or α,α'- dihalo ketones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information for A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions. (2012). Royal Society of Chemistry. Retrieved from [Link]

-

Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR. (2020). National Institutes of Health (NIH). Retrieved from [Link]

-

13-C NMR Protocol for beginners. (n.d.). University of California, Irvine. Retrieved from [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 859199-06-7 [chemicalbook.com]

- 7. This compound CAS No.:859199-06-7 Exporter China [qinmuchem.com]

- 8. anstarmaterial.com [anstarmaterial.com]

- 9. 859199-06-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound | 859199-06-7 [sigmaaldrich.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Interpreting IR Spectra [chemistrysteps.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. byjus.com [byjus.com]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. pennwest.edu [pennwest.edu]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. books.rsc.org [books.rsc.org]

- 21. chem.uiowa.edu [chem.uiowa.edu]

- 22. resolvemass.ca [resolvemass.ca]

- 23. etamu.edu [etamu.edu]

- 24. agilent.com [agilent.com]

- 25. tsapps.nist.gov [tsapps.nist.gov]

synthesis of 1-(5-Bromo-4-methylthiophen-2-YL)ethanone from 2-acetyl-4-methylthiophene

An In-Depth Technical Guide to the Regioselective Synthesis of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound from 2-acetyl-4-methylthiophene. The target compound is a critical intermediate in the synthesis of various pharmaceuticals, including the antidiabetic agent pioglitazone.[1][2][3] This document delves into the mechanistic underpinnings of the electrophilic aromatic substitution, provides a rationale for reagent selection, and presents a detailed, step-by-step experimental protocol designed for reproducibility and safety. The guide is intended for researchers, chemists, and professionals in drug development who require a robust and well-validated synthetic procedure. Key sections cover reaction theory, a detailed experimental workflow, product characterization, and critical safety protocols for handling the required reagents.

Introduction to Thiophene Bromination

Thiophene and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, renowned for their presence in a multitude of bioactive compounds. The functionalization of the thiophene ring via electrophilic aromatic substitution (EAS) is a fundamental strategy for creating complex molecular architectures.[4] The synthesis of this compound is a classic example of a regioselective EAS reaction, where the precise placement of a bromine atom is dictated by the electronic effects of the existing substituents on the thiophene ring.

The starting material, 2-acetyl-4-methylthiophene, possesses two substituents with opposing electronic effects:

-

2-Acetyl Group: An electron-withdrawing group that deactivates the ring towards electrophilic attack.

-

4-Methyl Group: An electron-donating group that activates the ring.

In thiophene systems, electrophilic substitution preferentially occurs at the C2 or C5 position, as the sulfur atom can effectively stabilize the cationic intermediate (the sigma complex).[5] In this specific substrate, the C2 position is blocked. The directing effects of the substituents and the inherent reactivity of the thiophene ring converge to strongly favor bromination at the C5 position, which is activated by the adjacent methyl group and is the most reactive vacant alpha-position.

Mechanistic Rationale and Reagent Selection

The Mechanism of Electrophilic Bromination

The bromination of 2-acetyl-4-methylthiophene proceeds via a standard electrophilic aromatic substitution mechanism. The process is initiated by the generation of an electrophilic bromine species, which attacks the electron-rich thiophene ring.

Caption: The two-step mechanism of electrophilic bromination on the thiophene ring.

Choice of Brominating Agent: N-Bromosuccinimide (NBS)

While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the reagent of choice for this transformation for several key reasons:

-

Safety and Handling: NBS is a crystalline solid, making it significantly easier and safer to handle and weigh compared to highly corrosive and volatile liquid bromine.[6]

-

Controlled Bromine Concentration: In solution, particularly in the presence of a trace acid catalyst, NBS provides a low, steady concentration of electrophilic bromine. This controlled release minimizes the formation of dibrominated or other over-brominated byproducts.[7]

-

Selectivity: NBS is a mild and selective brominating agent, which is advantageous when dealing with functionalized and potentially sensitive substrates.[8] It is widely used for electrophilic bromination of activated aromatic and heterocyclic rings.[9][10]

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Eq. | Quantity |

| 2-Acetyl-4-methylthiophene | 13196-54-6 | 140.21 | 1.0 | (Specify amount) |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.05 | (Calculate based on SM) |

| Acetic Acid (Glacial) | 64-19-7 | 60.05 | - | (Specify volume) |

| Deionized Water | 7732-18-5 | 18.02 | - | (Specify volume) |

| Sodium Thiosulfate | 7772-98-7 | 158.11 | - | (For quench) |

| Sodium Bicarbonate | 144-55-8 | 84.01 | - | (For neutralization) |

| Ethyl Acetate | 141-78-6 | 88.11 | - | (For extraction) |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | (For drying) |

Equipment

-

Round-bottom flask with magnetic stir bar

-

Condenser

-

Heating mantle with temperature controller

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

Caption: A streamlined workflow for the synthesis and purification of the target compound.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-acetyl-4-methylthiophene and glacial acetic acid. Stir until the starting material is fully dissolved.

-

Reagent Addition: Slowly add N-Bromosuccinimide (1.05 equivalents) to the solution in portions over 10-15 minutes. An initial mild exotherm may be observed.

-

Reaction: Heat the mixture to 50-60°C and maintain this temperature with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing a slurry of ice and water. A precipitate should form.

-

Quenching: Add a saturated aqueous solution of sodium thiosulfate dropwise until the yellow-orange color of excess bromine dissipates.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize acetic acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a solid.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Handling N-Bromosuccinimide (NBS): NBS is an oxidizer, corrosive, and harmful if swallowed.[12] It causes severe skin burns and eye damage.[13][14] Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[11] Keep away from combustible materials.

-

Handling Acetic Acid: Glacial acetic acid is corrosive and flammable. Handle in a fume hood and avoid inhalation of vapors.

-

Waste Disposal: All chemical waste must be handled and disposed of according to institutional and local regulations. Aqueous waste should be neutralized before disposal.

Product Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

-

Physical Appearance: Yellow to orange solid.[15]

-

Melting Point: 63-67 °C.[16]

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the methyl protons, the acetyl protons, and the lone aromatic proton on the thiophene ring. The aromatic proton signal is expected to be a singlet.

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. (Expected M.W. ≈ 219.1 g/mol ).[17]

Troubleshooting and Optimization

-

Incomplete Reaction: If TLC analysis shows significant unreacted starting material after the designated time, a small additional portion of NBS can be added, or the reaction time can be extended.

-

Formation of Side Products: The primary potential side product is the dibrominated species. This is minimized by using a controlled stoichiometry of NBS (near 1.0 eq) and avoiding excessive reaction times.

-

Low Yield: Ensure all aqueous layers are thoroughly extracted during the work-up. Purity of the starting material and NBS is crucial for optimal yield.

Conclusion

The regioselective bromination of 2-acetyl-4-methylthiophene using N-Bromosuccinimide in acetic acid is an efficient and reliable method for producing this compound. The procedure leverages the inherent directing effects of the thiophene ring and its substituents to achieve high regioselectivity. By following the detailed protocol and adhering to the specified safety precautions, researchers can confidently synthesize this valuable chemical intermediate for applications in pharmaceutical development and broader organic synthesis.

References

-

ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from [Link]

-

Hou, H. X., Zhou, D. G., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: a DFT investigation. Computational and Theoretical Chemistry, 113545. Retrieved from [Link]

-

SD Fine-Chem. (n.d.). N-BROMOSUCINIMIDE Safety Data Sheet. Retrieved from [Link]

- Hou, H. X., Zhou, D. G., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Computational and Theoretical Chemistry, 113545.

- Kannappan, V., Nanjan, M. J., & Ganesan, R. (1982). Charge Density-Activation Energy Correlations in Bromination of Thiophenes by N-Bromosuccinimide in Solution. Indian Journal of Chemistry, 21A, 538-539.

- Andersson, T., & Sundell, S. (2009). Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. European Journal of Organic Chemistry, 2009(28), 4781-4784.

-

StudySmarter. (2023). Thiophene: Bromination & Reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Chen, J., et al. (2021). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry, 19(3), 563-567. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, May 24). NBS: Radical Bromination. Retrieved from [Link]

-

El-Gharbi, R., et al. (2020). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2020(2), M1131. Retrieved from [Link]

-

ResearchGate. (2010). A novel method for the bromination of thiophenes. Retrieved from [Link]

-

Georganics. (n.d.). 2-Acetyl-4-bromothiophene. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2018). A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-acetyl-5-bromothiophene. Retrieved from [Link]

- Google Patents. (2016). AU2016101823A4 - A process for the preparation of 2-Acetyl-4-Chlorothiophene.

Sources

- 1. This compound CAS No.:859199-06-7 Exporter China [qinmuchem.com]

- 2. anstarmaterial.com [anstarmaterial.com]

- 3. This compound | 859199-06-7 [chemicalbook.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of bromination between thiophenes and NBS: A DFT investigation [ouci.dntb.gov.ua]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. This compound CAS#: 859199-06-7 [m.chemicalbook.com]

- 16. 859199-06-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. yikanghuagong.com [yikanghuagong.com]

A Technical Guide to 1-(5-Bromo-4-methylthiophen-2-yl)ethanone (CAS 859199-06-7): Synthesis, Characterization, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone, a key heterocyclic building block in modern organic synthesis. With its substituted thiophene core, this compound serves as a critical intermediate in the development of high-value molecules, including pharmaceuticals and agrochemicals. We will explore its physicochemical properties, logical synthetic pathways with mechanistic considerations, predictive spectroscopic signatures, and principal applications, offering a comprehensive resource for professionals in the chemical and life sciences.

Core Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a thiophene ring substituted with bromo, methyl, and acetyl functional groups.[1] These groups dictate its reactivity and utility as a versatile synthetic intermediate. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 859199-06-7 | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Acetyl-5-bromo-4-methylthiophene | [2][3] |

| Molecular Formula | C₇H₇BrOS | [1][2][4] |

| Molecular Weight | 219.10 g/mol | [1][2] |

| Melting Point | 63-67 °C | [2][3] |

| Boiling Point | 299 °C | [2][3] |

| Density | 1.533 g/cm³ | [1][3] |

| Flash Point | 134 °C | [2][3] |

| Refractive Index | 1.574 | [2][3] |

| InChI Key | KQZYEQHMHCHZKP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=C(SC(=C1)C(=O)C)Br | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is not explicitly detailed in a single protocol in the literature but can be logically constructed based on established reactions for thiophene functionalization. A highly plausible two-step approach involves the Friedel-Crafts acylation of 3-methylthiophene, followed by regioselective bromination.

Synthetic Pathway Overview

The proposed pathway leverages the inherent directing effects of the substituents and the thiophene ring's reactivity. The methyl group on 3-methylthiophene is an activating, ortho-para director, while the thiophene ring itself preferentially undergoes electrophilic substitution at the α-positions (C2 and C5). Acylation is expected to occur at the less sterically hindered C5 position. The resulting acetyl group is a deactivating director, making the subsequent bromination highly selective for the remaining activated α-position (C2, which becomes C5 in the final product numbering).

Caption: Proposed two-step synthesis of the target compound.

Step 1: Friedel-Crafts Acylation of 3-Methylthiophene

Causality: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution method.[5][6] A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate a highly reactive acylium ion (CH₃CO⁺) from acetyl chloride.[7] This powerful electrophile then attacks the electron-rich thiophene ring. For 3-substituted thiophenes, acylation is strongly directed to the α-positions.[8] The C5 position is electronically activated and sterically more accessible than the C2 position, leading to the desired intermediate, 1-(4-methylthiophen-2-yl)ethanone, as the major product.

Experimental Protocol (Illustrative):

-

Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).

-

Solvent & Cooling: Add anhydrous dichloromethane (DCM) and cool the resulting suspension to 0 °C in an ice bath.

-

Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise. Following this, add a solution of 3-methylthiophene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer, extract the aqueous layer with DCM, and combine the organic phases.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography or recrystallization.

Step 2: Electrophilic Bromination

Causality: The intermediate, 1-(4-methylthiophen-2-yl)ethanone, has two remaining positions for substitution. The acetyl group at C2 is electron-withdrawing and deactivating. The methyl group at C4 and the sulfur heteroatom both activate the ring towards further electrophilic attack. The most activated position is the vacant α-position (C5), making it the exclusive site for bromination.

Experimental Protocol (Illustrative):

-

Setup: Dissolve the 1-(4-methylthiophen-2-yl)ethanone intermediate (1.0 equivalent) in a suitable solvent like chloroform or acetic acid in a flask protected from light.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 equivalent) in the same solvent dropwise. Alternatively, N-bromosuccinimide (NBS) can be used as a milder source of electrophilic bromine.

-

Reaction: Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench any excess bromine with a solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., DCM).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The final product, this compound, can be purified by recrystallization.

Spectroscopic Characterization (A Predictive Analysis)

| Technique | Expected Features |

| ¹H NMR | - Thiophene Proton (H3): A singlet expected around δ 7.5-7.8 ppm. - Acetyl Protons (-COCH₃): A sharp singlet (3H) expected around δ 2.4-2.6 ppm. - Methyl Protons (-CH₃): A sharp singlet (3H) expected around δ 2.2-2.4 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, ~δ 190 ppm. - Thiophene Carbons: Four distinct signals are expected for C2, C3, C4, and C5. The C-Br carbon (C5) would appear around δ 115-125 ppm, while the others would be in the δ 125-150 ppm range. - Methyl Carbons: Two signals, one for the acetyl methyl (~δ 25-30 ppm) and one for the ring methyl (~δ 15 ppm). |

| IR Spectroscopy | - C=O Stretch (Ketone): A strong, sharp absorption band around 1660-1680 cm⁻¹.[9] - C-H Stretch (Aromatic/Aliphatic): Bands around 3100 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H). - C=C Stretch (Thiophene Ring): Absorptions in the 1400-1500 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 218 and 220, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. - Fragmentation: A prominent peak corresponding to the loss of the acetyl group ([M-43]⁺). |

Reactivity and Applications in Synthesis

This compound is a valuable building block primarily due to the reactivity of its functional groups. The bromine atom is susceptible to replacement via various cross-coupling reactions (e.g., Suzuki, Stille) or metallation, while the acetyl group can undergo a wide range of transformations such as reductions, oxidations, and condensations.[10][11]

Its primary application is as a key pharmaceutical and agrochemical intermediate.[1][12][13]

Caption: Key application areas for the title compound.

-

Pharmaceuticals: It is a documented intermediate in the synthesis of the anti-diabetic drug Pioglitazone, retinoids like Acitretin, and Lotoranib.[1][12][14][15]

-

Agrochemicals: The compound is used in the production of insecticides such as Imidacloprid and Dinotefuran.[13][14]

-

Organic Synthesis: It serves as a versatile starting material for more complex heterocyclic systems.[10]

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. May cause skin, eye, and respiratory irritation.[16][17] |

| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection.[17] |

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[16][17] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[16][18] Avoid breathing dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place.[2] The container should be kept tightly sealed in a well-ventilated warehouse, away from heat and sources of ignition.[14][17] Recommended storage temperatures range from 4°C to freezer temperatures under -20°C.[1][2]

References

-

Cas 859199-06-7, 3-[4-(Trifluoromethyl)phenyl] - LookChem. [Link]

-

2-Acetyl-5-bromo-4-methylthiophene | CAS#:859199-06-7 | Chemsrc. [Link]

-

Synthesis and Characterization of the Novel Thiophene Derivatives - ResearchGate. [Link]

-

Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes - Figshare. [Link]

-

Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes | The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC - NIH. [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. [Link]

-

Friedel–Crafts reaction - Wikipedia. [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]

-

Friedel-Crafts Acylation Made Super Easy! - YouTube. [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube. [Link]

-

(E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile - PMC - NIH. [Link]

Sources

- 1. This compound | 859199-06-7 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-Acetyl-5-bromo-4-methylthiophene | CAS#:859199-06-7 | Chemsrc [chemsrc.com]

- 4. 859199-06-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound | 859199-06-7 [chemicalbook.com]

- 13. anstarmaterial.com [anstarmaterial.com]

- 14. This compound CAS No.:859199-06-7 Exporter China [qinmuchem.com]

- 15. nbinno.com [nbinno.com]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction and Significance

This compound, with the CAS Number 859199-06-7, is a substituted thiophene derivative.[1][4] Its molecular structure, featuring a brominated and methylated thiophene ring with an acetyl group, makes it a versatile building block in organic synthesis.[5] Notably, it serves as a crucial intermediate in the production of the type II diabetes medication Pioglitazone, as well as in the synthesis of retinoids like Tretinoin and Isotretinoin.[2] In the agrochemical sector, it is utilized in the synthesis of insecticides such as Imidacloprid and Dinotefuran.[2][3]

The strategic placement of the bromo, methyl, and acetyl substituents on the thiophene ring dictates its reactivity and utility in constructing more complex molecular architectures. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification.

Molecular Structure and Properties:

| Property | Value |

| CAS Number | 859199-06-7[1] |

| Molecular Formula | C₇H₇BrOS[4][6] |

| Molecular Weight | 219.10 g/mol [6] |

| Melting Point | 63-67 °C[6] |

| Boiling Point | 299 °C[6] |

| Appearance | Yellow to orange solid[7] |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via a Friedel-Crafts acylation of a pre-brominated methylthiophene derivative. The following is a representative protocol based on established methods for acylating substituted thiophenes.[5]

Diagram of Synthetic Pathway:

Caption: Synthetic route to this compound.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a stirred solution of 2-bromo-3-methylthiophene (1 equivalent) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise.

-

Addition of Acylating Agent: After stirring for 15 minutes, add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 2M HCl.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic proton on the thiophene ring and the two methyl groups.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | Singlet | 1H | H-3 | The proton at the C-3 position of the thiophene ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is downfield due to the electron-withdrawing effect of the adjacent acetyl group. |

| ~2.5 | Singlet | 3H | -C(O)CH₃ | The protons of the acetyl methyl group are a sharp singlet. |

| ~2.3 | Singlet | 3H | Thiophene-CH₃ | The protons of the methyl group attached to the thiophene ring are also a singlet. |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | C=O | The carbonyl carbon of the acetyl group is significantly deshielded and appears far downfield. |

| ~145 | C-2 | The carbon bearing the acetyl group is deshielded. |

| ~140 | C-4 | The carbon with the methyl substituent. |

| ~130 | C-3 | The protonated carbon of the thiophene ring. |

| ~115 | C-5 | The carbon attached to the bromine atom is shielded by the halogen. |

| ~28 | -C(O)CH₃ | The methyl carbon of the acetyl group. |

| ~15 | Thiophene-CH₃ | The methyl carbon attached to the thiophene ring. |

Diagram of NMR Structural Assignments:

Caption: Key NMR assignments for the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic peaks for this compound are the carbonyl stretch of the ketone and vibrations associated with the substituted thiophene ring.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretch (aromatic) |

| ~2920 | Weak | C-H stretch (aliphatic, CH₃) |

| ~1670 | Strong | C=O stretch (ketone) |

| ~1520, ~1450 | Medium | C=C stretching (thiophene ring) |

| ~800 | Strong | C-H out-of-plane bending (aromatic) |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Fragmentation Pattern:

-

M⁺˙: The molecular ion peaks will be observed at m/z 218 and 220.

-

[M-CH₃]⁺: Loss of a methyl group from the acetyl moiety is a common fragmentation pathway for acetophenones, leading to a peak at m/z 203 and 205.

-

[M-COCH₃]⁺: Cleavage of the acetyl group would result in a fragment at m/z 175 and 177.

-

[CH₃CO]⁺: A prominent peak corresponding to the acetyl cation is expected at m/z 43.

Diagram of Mass Spectrometry Fragmentation:

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The spectroscopic data of this compound are consistent with its proposed structure. The combination of NMR, IR, and MS provides a complete picture of its molecular architecture, confirming the presence of the key functional groups and their connectivity. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling them to confidently identify and characterize the compound in their research and development endeavors.

References

- Supporting Information for a scientific article.

-

LookChem. This compound CAS No.:859199-06-7. Available at: [Link]

-

LookChem. This compound CAS No.:859199-06-7. Available at: [Link]

Sources

- 1. This compound | 859199-06-7 [chemicalbook.com]

- 2. This compound CAS No.:859199-06-7 Exporter China [qinmuchem.com]

- 3. anstarmaterial.com [anstarmaterial.com]

- 4. This compound | 859199-06-7 [sigmaaldrich.com]

- 5. Buy 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | 123418-66-6 [smolecule.com]

- 6. 859199-06-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound CAS#: 859199-06-7 [m.chemicalbook.com]

discovery of novel thiophene derivatives for drug development

An In-Depth Technical Guide to the Discovery of Novel Thiophene Derivatives for Drug Development

Authored by a Senior Application Scientist

Foreword: The Enduring Relevance of the Thiophene Scaffold in Modern Medicinal Chemistry

In the landscape of heterocyclic chemistry, few scaffolds have demonstrated the versatility and therapeutic impact of the thiophene ring. This five-membered, sulfur-containing aromatic system is not merely another building block; it is a "privileged pharmacophore," a term reserved for molecular frameworks that can provide ligands for diverse biological targets.[1][2] Its prevalence in clinically successful drugs is a testament to this status, with the thiophene moiety ranking 4th in US FDA approvals for small molecules over the last decade.[1][3] Thiophene-containing drugs have made significant contributions to treating a wide array of conditions, including cardiovascular diseases (e.g., clopidogrel, prasugrel), cancer, inflammation, and neurological disorders.[1][4]

The utility of thiophene stems from a unique combination of physicochemical properties. The sulfur atom's lone pair of electrons contributes to the ring's aromaticity and allows for hydrogen bonding, which can enhance drug-receptor interactions.[1] Furthermore, the thiophene ring is a well-established bioisostere for the phenyl group.[1][5] This substitution can significantly alter a compound's metabolic stability, solubility, and binding affinity, providing a powerful strategy for lead optimization.[1][6][7]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices. We will explore the strategic synthesis of thiophene libraries, the nuances of structure-activity relationship (SAR) studies, and the successful application of these principles in developing targeted therapeutics. Every protocol and workflow has been designed as a self-validating system, reflecting field-proven insights and ensuring scientific integrity.

Part 1: Strategic Synthesis of Thiophene Scaffolds

The foundation of any thiophene-based drug discovery program lies in the efficient and versatile synthesis of the core scaffold. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern and the need for downstream functionalization. We will focus on three cornerstone reactions that offer broad applicability.

The Gewald Aminothiophene Synthesis: A Workhorse for Library Generation

The Gewald reaction is arguably the most powerful tool for creating highly substituted 2-aminothiophene derivatives, which are invaluable starting materials for further elaboration.[8][9] This one-pot, multicomponent reaction combines an α-methylene-activated ketone or aldehyde, a compound with an activated cyano group (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur in the presence of a base.[10]

Causality of Choice: The primary advantage of the Gewald reaction is its operational simplicity and convergence. By assembling three components in a single step, it allows for the rapid generation of a diverse library of 2-aminothiophenes simply by varying the ketone and cyano- compound inputs. The resulting 2-amino group is a versatile chemical handle, perfectly positioned for subsequent reactions to build molecular complexity and explore structure-activity relationships.

Caption: General workflow for the Gewald aminothiophene synthesis.

The Paal-Knorr Synthesis: Accessing Thiophenes from 1,4-Dicarbonyls

The Paal-Knorr synthesis provides a direct route to thiophenes from 1,4-dicarbonyl compounds.[11][12] The reaction involves heating the dicarbonyl with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[10][13][14]

Causality of Choice: This method is particularly useful when the target thiophene's substitution pattern is symmetrically disposed at the 2- and 5-positions, as the 1,4-dicarbonyl precursors are often readily available. While less convergent than the Gewald reaction for library synthesis, it is highly reliable for specific substitution patterns and avoids the handling of α-cyano compounds. The mechanism is thought to proceed through the conversion of the carbonyls to thiocarbonyls, followed by tautomerization and cyclization with the elimination of water.[13]

The Hinsberg Synthesis: Constructing Thiophenes from 1,2-Dicarbonyls

The Hinsberg synthesis is a base-catalyzed condensation between a 1,2-dicarbonyl compound (like glyoxal) and a compound containing two active methylene groups attached to a sulfur atom, typically diethyl thiodiacetate.[10][15] This reaction yields a thiophene-3,4-dicarboxylate, a scaffold that is otherwise challenging to access directly.

Causality of Choice: The strategic value of the Hinsberg synthesis lies in its unique regiochemical outcome. It provides excellent control for synthesizing thiophenes with functional groups at the 3- and 4-positions. These positions are often critical for modulating a drug's interaction with its target, and having a reliable method to functionalize them is essential for fine-tuning pharmacological activity.

Part 2: Lead Identification and Optimization

Once a core thiophene scaffold is synthesized, the next phase involves iterative chemical modification and biological testing to identify lead compounds and optimize their properties.

Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of lead optimization, providing critical insights into how specific structural features of a molecule influence its biological activity.[16][17] For thiophene derivatives, SAR exploration typically involves modifying substituents at the available positions on the ring to enhance potency, selectivity, and pharmacokinetic properties.

The nature and position of substituents dramatically impact a compound's interaction with its biological target.[18][19] For example, in the development of anticancer agents, specific substitutions can determine which signaling pathways are inhibited.[16][18]

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

Thiophene as a Phenyl Bioisostere

One of the most powerful strategies in medicinal chemistry is the use of bioisosteres—substituting one chemical group with another that retains similar physical or chemical properties to produce a compound with improved biological characteristics. The thiophene ring is a classic bioisostere of the benzene ring.[1][20] This substitution can lead to profound improvements in a drug candidate's profile.[6][21]

Causality of Choice: Replacing a phenyl ring with thiophene is often driven by the need to overcome metabolic instability, as aromatic rings are frequent sites of CYP-mediated oxidation.[7] The introduction of the sulfur heteroatom alters the electron distribution and can block or redirect metabolism.[17] Additionally, the sulfur's lone pair of electrons can act as a hydrogen bond acceptor, potentially introducing new, favorable interactions with the target protein that were not possible with the benzene analog.[1]

Table 1: Comparative Physicochemical Properties of Benzene vs. Thiophene Bioisosteres [5]

| Property | Benzene Analog | Thiophene Analog | Rationale and Implications |

| Lipophilicity (LogP) | Varies | Generally lower or similar | The sulfur heteroatom can increase polarity, potentially improving aqueous solubility and reducing off-target toxicity associated with high lipophilicity. |

| Metabolic Stability | Prone to oxidation | Often more stable | The sulfur atom alters the ring's electron density, making it less susceptible to oxidative metabolism compared to an electron-rich phenyl ring. |

| Target Engagement | π-π stacking | π-π stacking, H-bonding | Thiophene can engage in similar π-stacking interactions but adds the potential for hydrogen bonding via the sulfur atom, which can increase binding affinity. |

| Acidity/Basicity (pKa) | Varies by substituent | Can be altered | The sulfur atom influences the electronic properties of substituents, which can modify the pKa of nearby functional groups, affecting ionization state and cell permeability. |

Part 3: Therapeutic Applications & Case Studies

The true measure of a scaffold's value is its successful application in creating effective therapeutics. Thiophene derivatives have shown remarkable efficacy across multiple disease areas.[22][23]

Oncology: Targeting Dysregulated Kinases

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[24] Thiophene-based compounds have emerged as a highly promising scaffold for designing potent and selective kinase inhibitors.[25] The thiophene ring can effectively occupy the ATP-binding pocket of kinases, with substituents tailored to interact with specific residues to achieve selectivity.[25][26]

A notable example is the development of 5-hydroxybenzothiophene derivatives as multi-target kinase inhibitors.[27] Compound 16b from this series demonstrated potent, low-nanomolar inhibition against several kinases implicated in cancer progression, including Clk4, DRAK1, and haspin.[27]

Caption: Competitive inhibition of a kinase by a thiophene derivative.

Table 2: Selected Thiophene-Based Kinase Inhibitors and Their Activity

| Compound | Target Kinase(s) | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 16b | Clk4, DRAK1, Haspin | 11, 87, 125.7 | U87MG (Glioblastoma) | 7.2 | [27] |

| BU17 | WEE1 Kinase | - | A549 (Lung) | Potent | [26] |

| Thiophene Derivative 4c | VEGFR-2, AKT | 75, 4600 | - | - | [25] |

| Amino-thiophene 15b | - | - | A2780 (Ovarian) | 12 | [28] |

Neurodegenerative Disorders

Thiophene derivatives are being actively investigated for neurodegenerative diseases like Alzheimer's and Parkinson's.[29][30] Their lipophilicity often aids in crossing the blood-brain barrier, a critical requirement for CNS drugs.[1][31] Research has shown that these compounds can modulate key pathological processes, including the aggregation of amyloid-β (Aβ) and tau proteins, oxidative stress, and neuroinflammation.[30][31][32] For instance, certain thiophene analogs have been shown to inhibit the β-secretase enzyme (BACE1), which is involved in the production of Aβ peptides.[1]

Anti-Inflammatory and Antimicrobial Applications

Thiophene is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as tiaprofenic acid and tenoxicam, which act by inhibiting cyclooxygenase (COX) enzymes.[4][33] Additionally, the scaffold has been extensively used to develop new antimicrobial agents, with numerous derivatives showing potent activity against various bacterial and fungal strains.[22][34]

Part 4: Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided with detailed, step-by-step methodologies.

Protocol 1: Synthesis of a 2-Aminothiophene via Gewald Reaction[8]

This protocol describes the synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a representative example of the Gewald reaction.

Materials:

-

Ethyl cyanoacetate

-

Acetylacetone

-

Elemental sulfur powder

-

Diethylamine (base catalyst)

-

Ethanol (solvent)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

-

Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add an equimolar mixture of ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol).

-

Sulfur Addition: With continuous stirring at room temperature, add elemental sulfur (0.06 mol) to the mixture.

-

Base Catalysis: Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at 40–50°C for 4 hours. The mixture will become more homogeneous as the reaction progresses.

-

Crystallization: Remove the heat source and allow the mixture to stir overnight at room temperature. The product will typically crystallize or precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Purification & Validation: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative. The structure and purity must be confirmed by analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and FTIR.